![molecular formula C16H14N4O3S B4923133 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

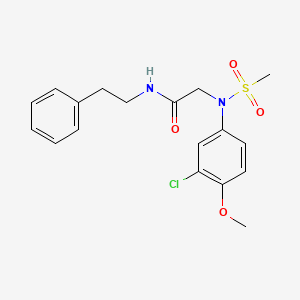

Benzimidazole derivatives, including 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide, are important due to their wide range of biological and chemical properties. These compounds are often studied for their potential in various applications, excluding their use as drugs and their dosages or side effects, focusing on their synthesis, molecular and chemical properties, and reactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves multiple steps, including oxidative condensation, nucleophilic substitution, and amide formation. For instance, Tajane et al. (2021) described a three-step process starting with oxidative condensation of 3-nitrobenzaldehyde, o-phenylenediamine, and sodium hydrogen sulfite, followed by nucleophilic substitution and amide formation to obtain benzimidazole derivatives with antihelminthic activity (Tajane, Sawant, Dhikale, & Barkade, 2021).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques like X-ray diffraction, which helps in understanding the arrangement of atoms within the molecule and its electronic structure. Domasevitch et al. (1997) detailed the crystal and molecular structures of copper(II) complexes with isonitroso-(4-methylthiazol-2-yl)acetamide, providing insights into the coordination polyhedron and intramolecular interactions (Domasevitch, Ponomareva, Mokhir, Rusanov, Sieler, & Hoyer, 1997).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, cyclization, and condensation. These reactions are critical for modifying the molecular structure to achieve desired chemical properties or biological activities. For example, the synthesis and transformations of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole by El’chaninov and Aleksandrov (2016) highlight the potential for electrophilic substitution reactions, including nitration, bromination, and sulfonation (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. These properties can be influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity or basicity, and the ability to form complexes with metals, define the applications of benzimidazole derivatives in chemical synthesis and as potential biologically active molecules. The study by Shibuya et al. (2018) on the discovery of a clinical candidate highlights the process of optimizing chemical properties for enhanced solubility and biological activity (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their strong coordination ability and diverse coordination configurations .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .

Future Directions

properties

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-10-2-7-13-14(8-10)19-16(18-13)24-9-15(21)17-11-3-5-12(6-4-11)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFIYRDJULXSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)

![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)

![5-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4923070.png)

![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)

![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)

![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)

![N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)

![1-(2,2-dibenzylhydrazino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)

![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)

![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)